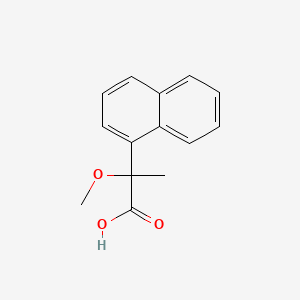

2-Methoxy-2-(1-naphthyl)propionic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWMPILNFZOQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459107 | |

| Record name | 2-Methoxy-2-(1-naphthyl)propionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63628-25-1 | |

| Record name | 2-Methoxy-2-(1-naphthyl)propionic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063628251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-2-(1-naphthyl)propionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-2-(1-naphthyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-2-(1-NAPHTHYL)PROPIONIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/116NC5P8V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of 2-Methoxy-2-(1-naphthyl)propionic Acid in Modern Stereochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of stereochemistry, the determination of enantiomeric purity and absolute configuration is of paramount importance, particularly in the pharmaceutical and life sciences. Among the arsenal of chiral derivatizing agents, 2-Methoxy-2-(1-naphthyl)propionic acid, commonly abbreviated as MαNP acid, has emerged as a powerful tool. Its utility lies in its ability to convert enantiomeric mixtures of chiral alcohols and amines into diastereomers, which can then be readily distinguished and quantified using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). This technical guide provides an in-depth exploration of the principles, experimental protocols, and data analysis associated with the use of MαNP acid for the stereochemical analysis of chiral compounds.

Core Principles: Leveraging Anisotropy for Chiral Recognition

The fundamental principle behind the application of MαNP acid lies in the concept of NMR anisotropy. When a chiral analyte, such as a racemic alcohol, is esterified with an enantiomerically pure form of MαNP acid (either (R)- or (S)-MαNP acid), a mixture of two diastereomeric esters is formed.

The bulky naphthyl group in the MαNP acid moiety creates a magnetically anisotropic environment. This means that the magnetic field experienced by the protons of the chiral analyte's substituents will differ depending on their spatial orientation relative to the naphthyl ring. Consequently, the corresponding protons in the two diastereomers will exhibit different chemical shifts in the ¹H NMR spectrum. This difference in chemical shifts (Δδ) allows for the quantification of each diastereomer, and thus the determination of the enantiomeric excess (e.e.) of the original analyte.

Furthermore, the predictable shielding and deshielding effects of the naphthyl group on the substituents of the chiral center can be used to deduce the absolute configuration of the analyte. By analyzing the sign of the Δδ values (δR - δS) for specific protons, a model of the preferred conformation of the diastereomeric esters can be constructed, allowing for the assignment of the (R) or (S) configuration to the original enantiomers. The larger anisotropic shielding effects of the naphthyl group in MαNP acid often lead to greater chemical shift differences compared to other chiral derivatizing agents like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), facilitating a more straightforward analysis.[1][2]

Experimental Protocols

Derivatization of Chiral Alcohols with MαNP Acid

The following is a general protocol for the esterification of a chiral alcohol with MαNP acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

Chiral alcohol (racemic or enantiomerically enriched)

-

(R)- or (S)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid)

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-(Dimethylamino)pyridine (DMAP) or other suitable catalyst

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the chiral alcohol (1.0 equivalent) and MαNP acid (1.1 equivalents) in anhydrous DCM.

-

Add DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric esters by flash column chromatography on silica gel.

Data Presentation and Analysis

Determination of Enantiomeric Excess by ¹H NMR Spectroscopy

The enantiomeric excess of the original alcohol can be determined by integrating the signals of well-resolved protons in the ¹H NMR spectrum of the diastereomeric ester mixture.

Table 1: Representative ¹H NMR Data for Diastereomeric MαNP Esters

| Proton | δ (ppm) for (R)-Analyte-(S)-MαNP Ester | δ (ppm) for (S)-Analyte-(S)-MαNP Ester | Δδ (δR - δS) (ppm) |

| Analyte-CH₃ | 1.25 | 1.35 | -0.10 |

| Analyte-CH | 4.80 | 4.70 | +0.10 |

| MαNP-OCH₃ | 3.50 | 3.52 | -0.02 |

Note: The chemical shift values are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific analyte and NMR solvent used.

The enantiomeric excess can be calculated using the following formula:

e.e. (%) = [ (Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer) ] x 100

Determination of Absolute Configuration

The absolute configuration is determined by analyzing the signs of the Δδ values (δR - δS) and comparing them to established models for MαNP esters. A positive Δδ value for a particular proton indicates that it is more deshielded in the (R)-analyte diastereomer, while a negative value indicates it is more shielded. By systematically analyzing the Δδ values for all the protons of the analyte, a conformational model can be proposed, and the absolute configuration can be assigned.

Visualization of the Workflow

The following diagram illustrates the general workflow for determining the enantiomeric excess and absolute configuration of a chiral alcohol using MαNP acid.

Caption: Workflow for the determination of enantiomeric excess and absolute configuration.

Conclusion

This compound is a highly effective chiral derivatizing agent for the stereochemical analysis of chiral alcohols and other functional groups. Its robust performance, characterized by the large chemical shift differences induced in the ¹H NMR spectra of its diastereomeric derivatives, makes it a valuable tool for researchers in organic chemistry, medicinal chemistry, and drug development. The methodologies outlined in this guide provide a solid foundation for the successful application of MαNP acid in determining both the enantiomeric purity and the absolute configuration of chiral molecules.

References

2-Methoxy-2-(1-naphthyl)propionic Acid: A Chiral Auxiliary for High-Fidelity Enantioresolution and Configurational Assignment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of asymmetric synthesis and chiral analysis, 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) has emerged as a powerful and versatile chiral auxiliary. Its robust performance in the enantioresolution of racemic alcohols and amines, coupled with a reliable method for the determination of their absolute configurations via ¹H NMR spectroscopy, makes it an invaluable tool in modern organic chemistry and drug development. This technical guide provides a comprehensive overview of the properties of MαNP acid, detailed experimental protocols for its application, a compilation of quantitative data, and a theoretical framework for its mechanism of action.

Introduction: The Need for Robust Chiral Auxiliaries

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the ability to synthesize and analyze enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, leading to the formation of a desired diastereomer. An ideal chiral auxiliary should be readily available in enantiomerically pure form, induce high diastereoselectivity, and be easily removable without racemization of the target molecule.

This compound distinguishes itself from other chiral auxiliaries, such as Mosher's acid (MTPA), through its superior ability to induce large chemical shift differences (Δδ) in the ¹H NMR spectra of its diastereomeric derivatives.[1] This property is a direct consequence of the strong diamagnetic anisotropy of the naphthyl group, which provides a more pronounced shielding or deshielding effect on the neighboring protons of the substrate.[1]

Core Properties and Advantages of MαNP Acid

The efficacy of MαNP acid as a chiral auxiliary stems from several key structural and chemical attributes:

-

High Diastereomeric Differentiation: The bulky and conformationally well-defined naphthyl group creates a highly asymmetric environment, leading to significant energetic differences between the diastereomeric transition states during reactions and distinct physical properties of the resulting diastereomers.

-

Large ¹H NMR Chemical Shift Differences (Δδ): The pronounced anisotropic effect of the naphthyl ring results in large and predictable chemical shift differences for the protons of the chiral substrate in the corresponding diastereomeric esters or amides. This facilitates straightforward determination of diastereomeric ratios and, subsequently, enantiomeric excess.[1]

-

Excellent Chromatographic Separation: Diastereomeric esters and amides derived from MαNP acid often exhibit large separation factors (α) in high-performance liquid chromatography (HPLC), enabling efficient preparative-scale resolution of enantiomers.[1][2]

-

Versatility: MαNP acid can be effectively utilized for the resolution and configurational assignment of a wide range of chiral alcohols and amines.

Experimental Protocols

Synthesis and Resolution of this compound

While commercially available, the synthesis and resolution of MαNP acid can be achieved through established methods. A general approach involves the reaction of 1-naphthylmagnesium bromide with a chiral pyruvate derivative, followed by methylation and hydrolysis. The resolution of racemic MαNP acid can be accomplished by forming diastereomeric salts with a chiral amine, such as cinchonidine, followed by fractional crystallization and subsequent acidification to yield the enantiomerically pure acid.

Esterification of a Racemic Alcohol with (S)-(+)-MαNP Acid

This protocol describes a general procedure for the formation of diastereomeric esters from a racemic alcohol and enantiomerically pure MαNP acid.

Materials:

-

Racemic alcohol

-

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Standard work-up reagents (e.g., HCl, NaHCO₃, brine)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic alcohol (1.0 eq) and (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (1.1 eq) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric ester mixture.

-

Purify the diastereomeric esters by flash column chromatography on silica gel.

HPLC Separation of Diastereomeric MαNP Esters

The separation of the diastereomeric esters is a critical step for both analytical determination of enantiomeric excess and preparative resolution.

General HPLC Conditions:

-

Column: Normal-phase silica gel column.

-

Mobile Phase: A mixture of hexane and ethyl acetate is typically used. The optimal ratio will depend on the specific substrate and should be determined empirically.

-

Detection: UV detection at a wavelength where the naphthyl group absorbs strongly (e.g., 254 nm).

-

Flow Rate: Typically 1 mL/min for analytical scale separations.

Procedure:

-

Dissolve a small amount of the purified diastereomeric ester mixture in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the chromatogram for the separation of the two diastereomeric peaks.

-

The ratio of the peak areas corresponds to the diastereomeric ratio and thus the enantiomeric excess of the original alcohol.

-

For preparative separation, scale up the injection volume and collect the fractions corresponding to each diastereomer.

¹H NMR Analysis for Absolute Configuration Determination

The determination of the absolute configuration is based on the anisotropic effect of the naphthyl ring, which creates distinct shielding and deshielding zones around the MαNP ester.

Procedure:

-

Acquire high-resolution ¹H NMR spectra of both isolated diastereomers in a suitable deuterated solvent (e.g., CDCl₃).

-

Assign the proton signals for the alcohol moiety in each spectrum.

-

Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift in the (S)-MαNP ester of the (S)-alcohol from the chemical shift in the (S)-MαNP ester of the (R)-alcohol (Δδ = δS,R - δS,S).

-

Apply the established conformational model (see Section 5) to correlate the sign of the Δδ values with the spatial arrangement of the substituents and thereby determine the absolute configuration of the alcohol.

Quantitative Data

The following table summarizes representative ¹H NMR chemical shift differences (Δδ) observed for various MαNP esters, highlighting the significant diastereomeric differentiation achieved with this auxiliary.

| Alcohol Substrate | Proton(s) Analyzed | Δδ (ppm) = δ(S,R-ester) - δ(S,S-ester) |

| 1-Phenylethanol | -CH₃ | -0.15 |

| -CH(Ph) | +0.25 | |

| 2-Butanol | -CH₃ (at C3) | -0.08 |

| -CH(OH) | +0.18 | |

| Menthol | -CH(CH₃)₂ | -0.22 |

| -CH(OH) | +0.31 |

Note: The sign and magnitude of Δδ values are dependent on the specific substrate, the conformation of the MαNP ester, and the NMR solvent used. The values presented are illustrative.

Mechanistic Insights and Visualization

The predictive power of the ¹H NMR anisotropy method relies on a well-defined conformational model of the MαNP esters. The preferred conformation is believed to be one where the carbonyl group of the ester and the methoxy group of the auxiliary are syn-periplanar, and the naphthyl group is oriented to exert a maximal anisotropic effect on the substituents of the chiral alcohol.

Logical Workflow for Enantiomeric Excess and Absolute Configuration Determination

The following diagram illustrates the overall workflow for utilizing MαNP acid as a chiral auxiliary.

Caption: Workflow for the use of MαNP acid as a chiral auxiliary.

Principle of ¹H NMR Anisotropy for Configurational Assignment

The naphthyl group of MαNP acid generates a diamagnetic shielding cone. Protons located within this cone will experience an upfield shift (lower ppm) in the ¹H NMR spectrum, while those outside the cone will experience a downfield shift (higher ppm). The predictable conformation of the MαNP ester places the substituents of the chiral center of the alcohol in distinct regions relative to this shielding cone, leading to the observed Δδ values.

Caption: ¹H NMR anisotropy model for MαNP esters.

Conclusion

This compound stands out as a superior chiral auxiliary for the resolution and absolute configuration determination of chiral alcohols and amines. Its ability to induce large chemical shift differences in ¹H NMR spectra and facilitate excellent chromatographic separation of diastereomers provides a reliable and efficient method for accessing enantiomerically pure compounds. The detailed protocols and data presented in this guide are intended to equip researchers in organic synthesis and drug development with the practical knowledge to effectively implement this powerful tool in their work. The predictable nature of the ¹H NMR anisotropy effect, grounded in a clear conformational model, further enhances the utility of MαNP acid, making it a cornerstone of modern stereochemical analysis.

References

Synthesis of (R)-2-Methoxy-2-(1-naphthyl)propionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-2-Methoxy-2-(1-naphthyl)propionic acid, a valuable chiral auxiliary also known as (R)-(-)-MαNP acid. The synthesis involves the preparation of the racemic acid followed by a highly efficient chiral resolution. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthesis of Racemic 2-Methoxy-2-(1-naphthyl)propionic Acid

The synthesis of the racemic precursor is a multi-step process commencing with the Friedel-Crafts acylation of 2-methoxynaphthalene. The resulting ketone undergoes a Willgerodt-Kindler reaction to form a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.

Friedel-Crafts Acylation of 2-Methoxynaphthalene

The first step involves the introduction of an acetyl group to 2-methoxynaphthalene to yield 2-acetyl-6-methoxynaphthalene.

Experimental Protocol:

-

In a suitable reaction vessel, suspend anhydrous aluminum chloride in a solvent such as nitrobenzene.

-

Cool the suspension to 10-13 °C.

-

Slowly add acetyl chloride to the stirred suspension.

-

After the addition is complete, stir the reaction mixture for 2 hours and then let it stand for 12 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization from methanol to obtain 2-acetyl-6-methoxynaphthalene.

| Parameter | Value |

| Starting Material | 2-Methoxynaphthalene |

| Acylating Agent | Acetyl Chloride |

| Catalyst | Anhydrous Aluminum Chloride |

| Solvent | Nitrobenzene |

| Temperature | 10-13 °C |

| Reaction Time | 2 hours (stirring) + 12 hours (standing) |

| Product | 2-Acetyl-6-methoxynaphthalene |

| Yield | 45-48% |

| Melting Point | 106.5–108 °C |

Willgerodt-Kindler Reaction of 2-Acetyl-6-methoxynaphthalene

The acetyl group of 2-acetyl-6-methoxynaphthalene is converted to a thioamide moiety in this step.

Experimental Protocol:

-

In a round-bottom flask, combine 2-acetyl-6-methoxynaphthalene, morpholine, and elemental sulfur.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

Isolate the product, the morpholide of 2-(6-methoxy-2-naphthyl)thioacetic acid, by filtration and purify by recrystallization.

| Parameter | Value |

| Starting Material | 2-Acetyl-6-methoxynaphthalene |

| Reagents | Morpholine, Sulfur |

| Product | Morpholide of 2-(6-methoxy-2-naphthyl)thioacetic acid |

Hydrolysis to Racemic this compound

The final step in the synthesis of the racemic acid is the hydrolysis of the thioamide.

Experimental Protocol:

-

Reflux the thioamide intermediate from the Willgerodt-Kindler reaction in concentrated hydrochloric acid for several hours.

-

Cool the reaction mixture and neutralize it with an aqueous base (e.g., sodium hydroxide).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield racemic this compound.

| Parameter | Value |

| Starting Material | Morpholide of 2-(6-methoxy-2-naphthyl)thioacetic acid |

| Reagent | Concentrated Hydrochloric Acid |

| Product | Racemic this compound |

Chiral Resolution of Racemic this compound

The enantiomers of this compound are separated by converting the racemic acid into a mixture of diastereomeric esters using a chiral auxiliary, (-)-menthol. The diastereomers are then separated by HPLC, followed by hydrolysis to obtain the enantiopure acid.

Caption: Synthetic workflow for (R)-2-Methoxy-2-(1-naphthyl)propionic acid.

Esterification with (-)-Menthol

Experimental Protocol:

-

Dissolve racemic this compound (1.0 eq.) and (-)-menthol (1.1 eq.) in anhydrous dichloromethane (DCM).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution.

-

Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.).

-

Stir the reaction mixture at room temperature overnight.

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.

| Parameter | Value |

| Starting Material | Racemic this compound |

| Chiral Auxiliary | (-)-Menthol |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) |

| Solvent | Dichloromethane (DCM) |

| Product | Diastereomeric Menthyl Esters |

HPLC Separation of Diastereomers

The separation of the diastereomeric esters is achieved using high-performance liquid chromatography. A large separation factor (α = 1.83) has been reported for this separation, indicating excellent resolution.[1]

HPLC Conditions:

| Parameter | Value |

| Column | Silica gel column |

| Mobile Phase | Hexane/Ethyl Acetate mixture |

| Detection | UV |

Note: The exact gradient and wavelength should be optimized for the specific instrument and column used.

Hydrolysis of the Separated Ester

The final step is the hydrolysis of the desired diastereomeric ester to yield the enantiopure (R)-2-Methoxy-2-(1-naphthyl)propionic acid.

Experimental Protocol:

-

Dissolve the isolated (R)-acid-(-)-menthol diastereomer in a mixture of methanol and aqueous sodium hydroxide.

-

Heat the mixture at reflux for several hours to ensure complete hydrolysis.

-

Cool the reaction mixture and acidify with concentrated HCl.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the final product, (R)-2-Methoxy-2-(1-naphthyl)propionic acid.

| Parameter | Value |

| Starting Material | (R)-Acid-(-)-Menthol Diastereomer |

| Reagent | Sodium Hydroxide, Hydrochloric Acid |

| Product | (R)-2-Methoxy-2-(1-naphthyl)propionic acid |

Spectroscopic Data

The structure and purity of the final product and key intermediates should be confirmed by spectroscopic methods.

Expected Spectroscopic Data for (R)-2-Methoxy-2-(1-naphthyl)propionic acid:

| Spectroscopy | Expected Peaks |

| ¹H NMR (CDCl₃, δ) | Aromatic protons (multiplet, ~7.2-8.2 ppm), Methoxy protons (singlet, ~3.4 ppm), Methyl protons (singlet, ~1.8 ppm), Carboxylic acid proton (broad singlet) |

| ¹³C NMR (CDCl₃, δ) | Carbonyl carbon (~175 ppm), Naphthyl carbons (~120-135 ppm), Quaternary carbon (~85 ppm), Methoxy carbon (~52 ppm), Methyl carbon (~22 ppm) |

| IR (KBr, cm⁻¹) | O-H stretch (broad, ~2500-3300), C=O stretch (~1710), C-O stretch (~1250, 1080), Aromatic C-H stretch (~3050) |

This guide provides a detailed framework for the synthesis of (R)-2-Methoxy-2-(1-naphthyl)propionic acid. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings to achieve the best results.

References

Unveiling Chirality: A Technical Guide to MαNP Acid as a Chiral Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereochemistry, the determination of the absolute configuration of chiral molecules is a critical endeavor, particularly within drug development and natural product synthesis. Among the arsenal of techniques available, the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful and accessible method. This technical guide provides an in-depth exploration of the mechanism of action of α-methoxy-α-(1-naphthyl)propionic acid (MαNP acid), a highly effective CDA for determining the absolute configuration of chiral alcohols and amines. This guide will delve into the underlying principles of chiral recognition, provide detailed experimental protocols, and present quantitative data to facilitate its application in research and development.

Core Mechanism of Action: From Enantiomers to Diastereomers

The fundamental principle behind the use of MαNP acid lies in the conversion of a mixture of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a mixture of diastereomers.[1] This transformation is achieved through a covalent derivatization reaction, typically an esterification, between the chiral analyte (e.g., a racemic alcohol) and an enantiomerically pure form of MαNP acid. The resulting diastereomeric esters possess distinct physical and spectral properties, allowing for their separation and analysis.[1]

The efficacy of MαNP acid as a CDA stems from several key features:

-

Steric Hindrance: The α-position of the carboxylic acid is fully substituted, preventing racemization during the derivatization reaction.[2]

-

Strong Anisotropic Effect: The 1-naphthyl group provides a strong magnetic anisotropy, leading to significant chemical shift differences (Δδ) in the ¹H NMR spectra of the resulting diastereomers.[2] This effect is more pronounced than that of traditional reagents like Mosher's acid (MTPA), resulting in larger and more easily interpretable Δδ values.[3]

-

High Resolving Power: The diastereomeric esters formed with MαNP acid often exhibit excellent separation on standard silica gel chromatography, facilitating their isolation and purification.[2]

The process can be visualized as a straightforward chemical reaction followed by analysis, as depicted in the workflow below.

The Principle of Chiral Recognition: The "syn-syn" Conformation

The remarkable ability of MαNP acid to discriminate between enantiomers is rooted in the preferred conformation adopted by its diastereomeric esters. Extensive conformational analysis has revealed that MαNP esters predominantly exist in a "syn-syn" conformation.[4] In this arrangement, the methoxy group and the carbonyl oxygen of the ester are in a syn-periplanar relationship with respect to the Cα-C(O) bond.

This seemingly unstable conformation, with two electronegative oxygen atoms in close proximity, is stabilized by a unique intramolecular hydrogen-bond-like interaction.[4] Specifically, a weak hydrogen bond forms between the H-8' proton of the naphthyl group, the ester carbonyl oxygen, and the methoxy oxygen, creating a stabilizing triangular force.[4] This rigid conformation places the substituents of the chiral alcohol in distinct spatial regions relative to the magnetically anisotropic naphthyl ring.

This fixed orientation is the key to chiral recognition. The large and small substituents of the chiral alcohol will experience different shielding or deshielding effects from the naphthyl ring's magnetic field, leading to distinct chemical shifts in the ¹H NMR spectrum for the two diastereomers. By analyzing these chemical shift differences (Δδ = δ(R)-δ(S)), the absolute configuration of the alcohol can be determined using an empirical model known as the MαNP acid sector rule.

Quantitative Data: ¹H NMR Chemical Shift Differences (Δδ)

The magnitude and sign of the Δδ values are crucial for determining the absolute configuration. Below are representative data for the MαNP esters of 2-butanol and (-)-menthol. The Δδ values are calculated as δ(R-ester) - δ(S-ester).

| Proton | Substituent | δ(R) (ppm) | δ(S) (ppm) | Δδ (ppm) |

| 2-Butanol | ||||

| CH₃ | Methyl | 0.87 | 1.11 | -0.24 |

| CH | Methine | 4.85 | 4.82 | +0.03 |

| CH₂ | Methylene | 1.39 | 1.21 | +0.18 |

| CH₃ | Terminal Methyl | 0.81 | 0.78 | +0.03 |

| (-)-Menthol | ||||

| 3-H | Methine | 4.63 | 4.57 | +0.06 |

| 4-H | Methine | 1.58 | 1.32 | +0.26 |

| 7-CH₃ | Methyl | 0.85 | 1.34 | -0.49 |

| 8-H | Methine | 1.83 | 1.59 | +0.24 |

| 9-CH₃ | Methyl | 0.86 | 0.81 | +0.05 |

| 10-CH₃ | Methyl | 0.69 | 0.65 | +0.04 |

Table 1: ¹H NMR Chemical Shift Data for MαNP Esters of 2-Butanol and (-)-Menthol. [2][3]

Experimental Protocols

Esterification of a Chiral Secondary Alcohol (e.g., pent-3-en-2-ol)

This protocol describes a general procedure for the esterification of a chiral secondary alcohol with (S)-(+)-MαNP acid.

Materials:

-

Racemic pent-3-en-2-ol

-

(S)-(+)-MαNP acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve racemic pent-3-en-2-ol (1.0 eq) and (S)-(+)-MαNP acid (1.1 eq) in anhydrous DCM in a clean, dry round-bottom flask.

-

Add a catalytic amount of DMAP (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diastereomeric esters by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

HPLC Separation of Diastereomeric Esters

Instrumentation:

-

Standard HPLC system with a UV detector.

-

Normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Conditions:

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 20:1 v/v). The ratio may need to be optimized for different diastereomeric pairs.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the naphthyl chromophore absorbs strongly (e.g., 254 nm).

-

Injection Volume: 10-20 µL of a ~1 mg/mL solution of the diastereomeric mixture in the mobile phase.

¹H NMR Analysis

Sample Preparation:

-

Prepare separate NMR samples of the (R)-MαNP ester and the (S)-MαNP ester (if both enantiomers of MαNP acid were used) or of the separated diastereomers from the HPLC.

-

Dissolve approximately 5-10 mg of each sample in a suitable deuterated solvent (e.g., CDCl₃).

Data Acquisition:

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

Assign all proton signals in the alcohol moiety of each diastereomer using standard 1D and 2D NMR techniques (e.g., COSY, HSQC).

Data Analysis:

-

Determine the chemical shift (δ) for each assigned proton in both diastereomeric esters.

-

Calculate the chemical shift difference (Δδ) for each proton using the formula: Δδ = δ(R-ester) - δ(S-ester).

-

Apply the MαNP acid sector rule to the observed Δδ values to determine the absolute configuration of the chiral alcohol.

Conclusion

MαNP acid stands out as a superior chiral derivatizing agent due to its high resolving power and the large, predictable chemical shift differences it induces in the ¹H NMR spectra of its diastereomeric esters. The well-defined "syn-syn" conformation of these esters provides a robust model for the reliable determination of the absolute configuration of a wide range of chiral alcohols and amines. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical steps to effectively utilize MαNP acid in their stereochemical analyses, thereby accelerating the discovery and development of new chiral molecules.

References

Introduction to MαNP acid for enantiomeric excess determination.

An In-depth Technical Guide to MαNP Acid for Enantiomeric Excess Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction to MαNP Acid: A Powerful Chiral Derivatizing Agent

MαNP acid, or 2-methoxy-2-(1-naphthyl)propionic acid, is a highly effective chiral derivatizing agent (CDA) used for the determination of enantiomeric excess (ee) and absolute configuration of chiral alcohols.[1][2] Developed by Harada and co-workers, the MαNP acid method offers significant advantages over traditional reagents like Mosher's acid (MTPA), primarily due to the unique properties of its naphthalene moiety and its structural rigidity.[1]

The core principle of the MαNP acid method lies in the conversion of a racemic or enantiomerically enriched alcohol into a mixture of diastereomeric esters. These diastereomers, unlike the original enantiomers, possess distinct physical and spectroscopic properties, allowing for their separation and quantification by standard chromatographic and spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Key Advantages of MαNP Acid:

-

Resistance to Racemization: The α-position of the carboxylic acid is fully substituted, preventing racemization during the derivatization reaction.[1][4]

-

Strong Anisotropic Effect: The naphthalene ring in MαNP acid exerts a significant anisotropic shielding effect in ¹H NMR spectroscopy.[1][2] This results in large chemical shift differences (Δδ) between the diastereomeric esters, facilitating more accurate and straightforward determination of enantiomeric excess.[1][2]

-

High Resolution of Diastereomers: The resulting diastereomeric esters often exhibit excellent separation in HPLC analysis, even for challenging analytes with subtle stereochemical differences.[1][3]

Principle of Chiral Recognition and Analysis

The determination of enantiomeric excess and absolute configuration using MαNP acid involves a two-step process: derivatization followed by analysis.

Diastereomer Formation (Esterification)

The chiral alcohol of interest is reacted with an enantiomerically pure form of MαNP acid, typically (R)-(-)-MαNP acid or (S)-(+)-MαNP acid, to form a mixture of diastereomeric esters. This reaction is usually carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP).

Analysis of Diastereomers

The resulting mixture of diastereomers can be analyzed by two primary methods:

-

¹H NMR Spectroscopy: The enantiomeric excess is determined by integrating the signals of specific protons in the alcohol moiety of the two diastereomers, which will have different chemical shifts. The absolute configuration can be determined by applying the "sector rule," which relates the sign of the chemical shift difference (Δδ) to the spatial arrangement of the substituents around the chiral center.

-

High-Performance Liquid Chromatography (HPLC): The diastereomers are separated on an achiral stationary phase (e.g., silica gel). The enantiomeric excess is calculated from the relative areas of the two diastereomeric peaks in the chromatogram.

Experimental Workflow

The general workflow for determining enantiomeric excess using MαNP acid is depicted below.

¹H NMR Spectroscopic Analysis

The Anisotropic Effect and the Sector Rule

The determination of absolute configuration by the MαNP acid method relies on the predictable anisotropic shielding effect of the naphthalene ring.[1][2] In the preferred conformation of the MαNP ester, the substituents on the chiral alcohol will be oriented in specific regions of shielding or deshielding created by the ring current of the naphthalene moiety.[2][5] This leads to observable differences in the chemical shifts of the protons of the alcohol.

The "sector rule" provides a model for predicting the absolute configuration based on the sign of the difference in chemical shifts (Δδ = δ(R)-ester - δ(S)-ester) for the protons of the alcohol moiety.[1] According to this rule, for a secondary alcohol, when the MαNP ester group and the methine proton are in a specific orientation, protons with a positive Δδ value are located on one side of a plane, and those with a negative Δδ value are on the other side.[1]

Quantitative Data from ¹H NMR Analysis

The following table summarizes representative ¹H NMR data for the determination of the absolute configuration of a chiral alcohol using (R)- and (S)-MαNP acid.

| Chiral Alcohol | Proton | δ((R)-MαNP ester) (ppm) | δ((S)-MαNP ester) (ppm) | Δδ (δR - δS) (ppm) |

| (+)-2-Butanol | Methyl | 0.87 | 1.11 | -0.24 |

| Methine | 4.85 | 4.82 | +0.03 | |

| Methylene | 1.39 | 1.21 | +0.18 |

Data sourced from TCI Chemicals product information.[1]

Experimental Protocols

Protocol 1: Esterification of a Chiral Alcohol with MαNP Acid

This protocol provides a general procedure for the derivatization of a chiral alcohol with MαNP acid.

Materials:

-

Chiral alcohol

-

(S)-(+)-MαNP acid (or (R)-(-)-MαNP acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 equivalent) and (S)-(+)-MαNP acid (1.1 equivalents) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to isolate the diastereomeric esters for analysis.

Protocol 2: HPLC Separation of MαNP Acid Diastereomers

This protocol outlines a general procedure for the separation of the diastereomeric esters by HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A normal-phase silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of hexane and ethyl acetate is commonly used. The exact ratio should be optimized for the specific diastereomers. A typical starting point is a 20:1 hexane:ethyl acetate mixture.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm).

-

Injection Volume: 10-20 µL of the sample dissolved in the mobile phase.

Procedure:

-

Prepare a dilute solution of the purified diastereomeric ester mixture in the mobile phase.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Record the chromatogram and identify the two peaks corresponding to the diastereomers.

-

Calculate the enantiomeric excess (ee) using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

where Area₁ and Area₂ are the peak areas of the two diastereomers.

HPLC Separation Data

The following table provides an example of HPLC separation parameters for the diastereomeric esters of racemic 2-butanol with MαNP acid.

| Analyte | Column | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

| (±)-2-Butanol MαNP esters | Silica Gel | Hexane:Ethyl Acetate (20:1) | 1.15 | 1.18 |

Data sourced from TCI Chemicals product information.[1]

Synthesis of MαNP Acid

While enantiomerically pure MαNP acid is commercially available, the following outlines a general synthetic approach for its preparation. The synthesis typically involves the resolution of racemic this compound.

General Synthesis Scheme

A common route to racemic MαNP acid involves the reaction of 1-naphthylacetic acid with a methylating agent. The racemic acid is then resolved using a chiral amine, such as phenylalaninol, to form diastereomeric amides, which can be separated by fractional crystallization or chromatography. Subsequent hydrolysis of the separated amides yields the enantiopure MαNP acid.

Conclusion

The MαNP acid method is a robust and reliable tool for the determination of enantiomeric excess and absolute configuration of chiral alcohols. Its key advantages, including resistance to racemization and the induction of large, predictable chemical shift differences in ¹H NMR spectra, make it a superior choice for many applications in academic research, drug discovery, and process development. The straightforward experimental protocols for derivatization and analysis by both HPLC and NMR further contribute to its utility in modern stereochemical analysis.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Understanding the ring current effects on magnetic shielding of hydrogen and carbon nuclei in naphthalene and anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of 2-(6-Methoxy-2-naphthyl)propionic Acid (Naproxen): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of 2-(6-Methoxy-2-naphthyl)propionic acid, widely known as Naproxen. Initially, it is important to clarify a point of potential ambiguity: the chemical name 2-Methoxy-2-(1-naphthyl)propionic acid also refers to a distinct chemical entity primarily used as a chiral derivatizing agent in stereochemical analysis. This document, however, focuses exclusively on the pharmacologically significant compound, Naproxen, a cornerstone non-steroidal anti-inflammatory drug (NSAID).

Naproxen was first patented in 1967 and received approval for medical use in the United States in 1976.[1] It belongs to the 2-arylpropionic acid (profen) class of NSAIDs and is recognized for its potent anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties.[1][2] Marketed under various brand names, including Aleve and Naprosyn, it is a widely prescribed and available over-the-counter medication for treating pain and inflammation associated with conditions like arthritis, menstrual cramps, and gout.[1][3] This guide will delve into the core scientific principles underlying its therapeutic effects, from its molecular mechanism to its pharmacokinetic profile and preclinical evaluation.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary therapeutic effects of Naproxen are mediated through the non-selective inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the body's inflammatory and pain pathways.[6][7]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that maintain the protective lining of the stomach and support healthy kidney function and platelet aggregation.[8][9]

-

COX-2 is an inducible enzyme, with its expression significantly increasing in response to inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[8][10]

By competitively and reversibly blocking the active site of both COX isoforms, Naproxen prevents the synthesis of prostaglandin H2 (PGH2), the precursor to various other prostaglandins (like PGE2 and PGI2) and thromboxane A2.[10][11] This blockade of the prostaglandin synthesis cascade is the foundation of Naproxen's therapeutic efficacy. The reduction of PGE2 levels in peripheral tissues and the central nervous system leads to pain relief (analgesia), while decreased production of pro-inflammatory prostaglandins at the site of injury reduces inflammation.[11] Its fever-reducing (antipyretic) effect is achieved by inhibiting prostaglandin synthesis in the hypothalamus, which helps to reset the body's thermoregulatory center.[7][10]

Signaling Pathway

The following diagram illustrates the cyclooxygenase pathway and the point of intervention by Naproxen.

Quantitative Data Summary

In Vitro Efficacy: COX Inhibition

The inhibitory potency of Naproxen against COX-1 and COX-2 is a key determinant of its efficacy and side-effect profile. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Enzyme Target | IC50 Value (nM) | Assay Conditions | Reference |

| oCOX-1 | 340 | Ovine COX-1, 3-minute preincubation with Naproxen before addition of substrate. | [12] |

| mCOX-2 | 180 | Murine COX-2, 3-minute preincubation with Naproxen before addition of substrate. | [12] |

Note: IC50 values can vary based on assay conditions, such as enzyme source (e.g., ovine, murine, human) and preincubation times.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) of Naproxen determine its onset and duration of action.

| Parameter | Human (Oral) | Dog (Oral) | Rat (Oral) | Reference(s) |

| Bioavailability | ~95% | 68% to 100% | - | [3][13] |

| Time to Peak (Tmax) | 1-2 hours (standard tablet) | - | - | [13] |

| 4.0 hours (enteric-coated) | [14] | |||

| Peak Concentration (Cmax) | 97.4 µg/mL (500mg standard tablet, steady-state) | - | - | [14] |

| Elimination Half-life (t½) | 12-17 hours | ~74 hours (due to enterohepatic recirculation) | - | [8][15] |

| Volume of Distribution (Vd) | 0.16 L/kg | 0.13 L/kg | - | [13][15] |

| Protein Binding | >99% (to albumin) | Highly protein-bound | - | [13] |

Toxicology Data

The acute toxicity of Naproxen has been evaluated in several animal models.

| Species | LD50 Value (Oral) | Reference |

| Rat | 500 mg/kg | [6] |

| Mouse | 1200 mg/kg | [6] |

| Hamster | 4000 mg/kg | [6] |

| Dog | >1000 mg/kg | [6] |

Experimental Protocols

Synthesis of Naproxen

A common industrial synthesis of Naproxen involves a Friedel-Crafts acylation followed by several transformation steps. The following is a generalized protocol based on patented methods.

-

Friedel-Crafts Acylation: 1-chloro-2-methoxy-naphthalene is reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), in a solvent like methylene chloride. The reaction is typically initiated at a low temperature (e.g., 0°C) and then allowed to proceed at room temperature to yield 1-(5-chloro-6-methoxy-2-naphthyl)-1-propanone.

-

Ketalization: The resulting ketone is protected by converting it into a ketal, for example, by reacting it with methanol and methyl orthoformate.

-

Rearrangement: The ketal undergoes a rearrangement reaction to form the corresponding propionic acid ester.

-

Hydrolysis: The ester is hydrolyzed, typically using an acid, to yield (2S)-2-(5-chloro-6-methoxy-2-napthyl)-propionic acid.

-

Hydrogenolysis: The chlorine atom is removed via catalytic hydrogenolysis to produce the final product, (S)-Naproxen.

In Vitro COX Inhibition Assay

This protocol outlines a standard method to determine the IC50 of Naproxen.

-

Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is reconstituted with hematin.

-

Inhibitor Incubation: The reconstituted enzyme is pre-incubated with various concentrations of Naproxen (or a vehicle control) for a defined period (e.g., 17 minutes at room temperature, followed by 3 minutes at 37°C).[9]

-

Reaction Initiation: The enzymatic reaction is initiated by adding a radiolabeled substrate, such as [1-¹⁴C]arachidonic acid, at a concentration of 50 µM. The reaction proceeds for a short duration (e.g., 30 seconds) at 37°C.[9]

-

Reaction Termination & Analysis: The reaction is stopped by extraction with a solvent mixture (e.g., diethyl ether/methanol/citrate). The products are then separated from the unreacted substrate using thin-layer chromatography (TLC).[9]

-

Data Analysis: The amount of product formed is quantified, and the percent inhibition at each Naproxen concentration is calculated. The IC50 value is determined using non-linear regression analysis of the concentration-response curve.[9]

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

This is a widely used acute inflammation model for evaluating NSAIDs.

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats (180-220 g) are acclimatized to laboratory conditions for at least one week with free access to food and water.[4]

-

Baseline Measurement: The initial volume of the rat's right hind paw is measured using a plethysmometer. This serves as the baseline reading.[4][16]

-

Drug Administration: Animals are divided into groups. The test group receives Naproxen (e.g., via oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle, and a positive control group may receive a known NSAID like indomethacin.[16]

-

Induction of Inflammation: One hour after drug administration, a 0.1 mL of a 1% carrageenan solution (in sterile saline) is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.[11][16]

-

Edema Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]

-

Data Analysis: The degree of paw swelling is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage inhibition of edema by the drug is calculated by comparing the swelling in the treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine significance.[4]

Visualizations: Workflows and Pathways

General Drug Development Workflow

This diagram outlines the typical preclinical and clinical stages in the development of an NSAID like Naproxen.

Conclusion

2-(6-Methoxy-2-naphthyl)propionic acid, or Naproxen, remains a vital therapeutic agent more than four decades after its introduction. Its development is a classic example of successful rational drug design targeting a well-understood physiological pathway. By non-selectively inhibiting COX-1 and COX-2 enzymes, Naproxen effectively reduces the production of prostaglandins, thereby exerting powerful anti-inflammatory, analgesic, and antipyretic effects. This technical guide has provided an in-depth look at its core mechanism, supported by quantitative data on its efficacy, pharmacokinetics, and toxicology. The detailed experimental protocols for its synthesis and preclinical evaluation offer a practical framework for researchers in the field. A thorough understanding of these fundamental principles is essential for the continued safe and effective use of Naproxen and for the development of future generations of anti-inflammatory drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]

- 8. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Steady-state pharmacokinetics of enteric-coated naproxen tablets compared with standard naproxen tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dvm360.com [dvm360.com]

- 16. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]

Spectroscopic and Analytical Profile of 2-Methoxy-2-(1-naphthyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-2-(1-naphthyl)propionic acid, commonly referred to as MαNP acid, is a highly effective chiral derivatizing agent (CDA). It is extensively utilized in the stereochemical analysis of chiral alcohols and amines for the determination of enantiomeric purity and absolute configuration. The pronounced anisotropic effect of its 1-naphthyl group induces significant chemical shift differences in the nuclear magnetic resonance (NMR) spectra of the resulting diastereomeric derivatives, facilitating unambiguous assignments. This technical guide provides a comprehensive overview of the spectroscopic properties of MαNP acid and its application, presenting available data, standardized experimental protocols, and logical workflows for its use in research and development.

Chemical and Physical Properties

This compound is a chiral carboxylic acid. It is commercially available in both its racemic and enantiomerically pure forms, typically as a white to light yellow crystalline powder.[1]

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol [1][2] |

| Synonyms | α-Methoxy-α-methyl-1-naphthaleneacetic acid, MαNP acid |

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is not consolidated in a single source. The data presented below is based on typical spectral characteristics for its structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the MαNP moiety in a derivative will typically show:

-

A singlet for the methoxy (-OCH₃) protons.

-

A singlet for the methyl (-CH₃) protons.

-

A complex multiplet pattern for the seven aromatic protons of the naphthyl group.

¹³C NMR: The carbon NMR spectrum will display characteristic signals for:

-

The quaternary carbon attached to the oxygen and naphthyl group.

-

The methoxy carbon.

-

The methyl carbon.

-

The carboxylic acid or ester carbonyl carbon.

-

Ten aromatic carbons of the naphthyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of MαNP acid is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~3000-2850 | C-H (Aliphatic) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1450 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Acid/Ether) | Stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum of MαNP acid would likely show a molecular ion peak (M⁺) at m/z = 230. Key fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and the methoxy group (-OCH₃, 31 Da).

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would be dominated by the strong π-π* transitions of the naphthalene chromophore, with absorption maxima expected in the range of 220-300 nm.

Experimental Protocols

Synthesis of this compound

A detailed, publicly accessible, and verified experimental protocol for the synthesis of this compound is not available in the searched literature. However, general synthetic strategies for analogous α-alkoxy acids often involve the alkylation of a mandelic acid-type precursor or the oxidation of a corresponding aldehyde or alcohol.

Determination of Absolute Configuration of a Chiral Alcohol (General Protocol)

This protocol outlines the use of enantiomerically pure (R)- and (S)-MαNP acid to determine the absolute configuration of a chiral secondary alcohol.

Objective: To form diastereomeric esters of a chiral alcohol with (R)- and (S)-MαNP acid and analyze the respective ¹H NMR spectra to assign the alcohol's absolute configuration.

Materials:

-

Chiral alcohol of unknown configuration

-

(R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid

-

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Workflow Diagram:

Caption: Experimental workflow for determining the absolute configuration of a chiral alcohol.

Procedure:

-

Esterification (R-MαNP): In a clean, dry flask, dissolve the chiral alcohol (1.0 eq.), (R)-MαNP acid (1.1 eq.), and DMAP (0.1 eq.) in anhydrous DCM. Cool the solution in an ice bath and add DCC (1.2 eq.). Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Esterification (S-MαNP): Repeat the procedure in a separate flask using (S)-MαNP acid.

-

Work-up and Purification: For each reaction, filter off the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by silica gel column chromatography.

-

NMR Analysis: Acquire the ¹H NMR spectrum for each purified diastereomeric ester in CDCl₃.

-

Data Analysis:

-

Identify corresponding protons in the alcohol moiety of both spectra.

-

Calculate the chemical shift difference for each pair of protons: Δδ = δS - δR .

-

Apply the mnemonic model for MαNP esters: Protons with a positive Δδ value are located on one side of the plane defined by the MαNP naphthyl group, and those with a negative Δδ value are on the other.

-

Based on the spatial arrangement inferred from the Δδ values, assign the absolute configuration of the alcohol.

-

Logical Model for Stereochemical Assignment

The determination of absolute configuration using MαNP acid is based on the predictable anisotropic shielding/deshielding effects of the naphthyl ring on the protons of the chiral substrate. The ester is presumed to adopt a conformation where the carbonyl group and the Cα-methoxy bond are roughly eclipsed. This places the substituents of the chiral alcohol in distinct regions of the naphthyl ring's magnetic field.

Caption: Logical workflow for assigning absolute configuration using Δδ values.

Conclusion

References

A Technical Guide to MαNP Acid in NMR Spectroscopy for Chiral Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) in Nuclear Magnetic Resonance (NMR) spectroscopy. MαNP acid serves as a powerful chiral derivatizing agent for the enantioresolution of chiral alcohols and the determination of their absolute configurations, a critical aspect in pharmaceutical research and drug development where the biological activity of a molecule is often stereospecific.

Core Principles of the MαNP Acid Method

The utility of MαNP acid in NMR spectroscopy is founded on the principle of converting a pair of enantiomeric alcohols into a pair of diastereomers with distinct physical and spectral properties. This is achieved by esterifying the chiral alcohol with an enantiomerically pure form of MαNP acid, either (R)-(-)-MαNP acid or (S)-(+)-MαNP acid.

The resulting diastereomeric esters can be separated by chromatography, and more importantly for this guide, they exhibit different chemical shifts in their ¹H NMR spectra. This spectral differentiation arises from the magnetic anisotropy of the naphthalene ring in the MαNP moiety. The rigid structure of the MαNP ester forces the substituents of the chiral alcohol into specific spatial orientations relative to the naphthyl group, leading to distinct shielding or deshielding effects on the protons of the alcohol moiety.

By analyzing the differences in chemical shifts (Δδ) between the two diastereomeric esters, the absolute configuration of the chiral alcohol can be determined.

Experimental Protocols

A robust and widely used method for the esterification of chiral alcohols with MαNP acid is the Steglich esterification, which is valued for its mild reaction conditions.

Detailed Protocol for Steglich Esterification of a Chiral Alcohol with MαNP Acid

This protocol outlines the steps for the derivatization of a chiral secondary alcohol with MαNP acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Materials:

-

Chiral secondary alcohol

-

(R)-(-)-MαNP acid or (S)-(+)-MαNP acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chiral secondary alcohol (1.0 equivalent) and MαNP acid (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Catalyst: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Coupling Agent: While stirring at 0 °C, add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude MαNP ester.

-

-

Purification (Optional but Recommended): The crude ester can be purified by flash column chromatography on silica gel if necessary.

-

NMR Sample Preparation: Dissolve the purified MαNP ester in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.

NMR Sample Preparation

For accurate and high-resolution NMR spectra, proper sample preparation is crucial.

Procedure:

-

Weigh an appropriate amount of the purified MαNP ester (typically 5-10 mg) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube and ensure the solution is homogeneous.

Data Presentation: Chemical Shift Differences (Δδ)

The key to determining the absolute configuration lies in the analysis of the chemical shift differences (Δδ) of the protons in the alcohol moiety of the two diastereomeric MαNP esters. The Δδ value is calculated as:

Δδ = δ((R)-MαNP ester) - δ((S)-MαNP ester)

The following table presents a compilation of reported ¹H NMR chemical shift differences (Δδ in ppm) for the MαNP esters of various chiral secondary alcohols.

| Chiral Alcohol | Proton(s) | δ of (R)-MαNP Ester (ppm) | δ of (S)-MαNP Ester (ppm) | Δδ (ppm) |

| (+)-2-Butanol | Methyl | 0.87 | 1.11 | -0.24 |

| Methine | 4.85 | 4.82 | +0.03 | |

| Methylene | 1.39 | 1.21 | +0.18 | |

| 1-Phenylethanol | Methyl | 1.55 | 1.65 | -0.10 |

| Methine | 5.98 | 5.95 | +0.03 | |

| 1-(1-Naphthyl)ethanol | Methyl | 1.70 | 1.85 | -0.15 |

| Methine | 6.50 | 6.46 | +0.04 | |

| Menthol | H-3 (methine) | 4.65 | 4.60 | +0.05 |

| Isopropyl CH | 2.15 | 2.25 | -0.10 | |

| Isopropyl CH₃ | 0.78 | 0.90 | -0.12 | |

| Isopropyl CH₃' | 0.92 | 0.98 | -0.06 | |

| Borneol | H-2 (methine) | 4.90 | 4.85 | +0.05 |

| C-8 CH₃ | 0.85 | 0.95 | -0.10 | |

| C-9 CH₃ | 0.88 | 0.92 | -0.04 | |

| C-10 CH₃ | 0.82 | 0.80 | +0.02 |

Visualization of Workflows and Principles

Graphviz diagrams are provided to illustrate the key workflows and principles of the MαNP acid method.

Experimental Workflow for Absolute Configuration Determination

The following diagram outlines the complete experimental workflow from the chiral alcohol to the determination of its absolute configuration.

Caption: Experimental workflow for determining the absolute configuration of a chiral alcohol using MαNP acid.

The MαNP Ester Sector Rule

The determination of the absolute configuration from the calculated Δδ values is based on the MαNP ester sector rule. This empirical rule relates the sign of the Δδ value to the spatial position of the protons relative to the naphthalene ring.

Caption: The MαNP ester sector rule for determining absolute configuration based on the sign of Δδ.

Conclusion

The MαNP acid method is a highly effective and reliable tool for the determination of the absolute configuration of chiral alcohols. Its advantages include the formation of diastereomeric esters with significant chemical shift differences in ¹H NMR spectra, which are readily analyzable. The robustness of the Steglich esterification for derivatization and the clear empirical guidelines of the MαNP ester sector rule make this a valuable technique for chemists in academia and industry. The ability to unambiguously assign stereochemistry is paramount in the development of safe and effective chiral drugs, and the MαNP acid method provides a powerful solution to this analytical challenge.

Methodological & Application

Application Notes and Protocols for Determining Absolute Configuration using 2-Methoxy-2-(1-naphthyl)propionic Acid (NPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the absolute configuration of stereogenic centers is a critical step in chemical research, particularly in the development of pharmaceuticals where enantiomers can exhibit vastly different pharmacological and toxicological profiles. 2-Methoxy-2-(1-naphthyl)propionic acid (NPA) is a powerful chiral derivatizing agent used for the determination of the absolute configuration of chiral secondary alcohols and amines via ¹H NMR spectroscopy.[1][2] This method is analogous to the well-established Mosher's method which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

The underlying principle of the NPA method involves the conversion of a racemic or enantiomerically enriched alcohol into a mixture of diastereomeric esters by reacting it with both enantiomers of NPA, i.e., (R)-NPA and (S)-NPA. The naphthyl group in NPA exerts a significant diamagnetic anisotropic effect, creating a distinct shielding and deshielding cone of electron density.[1] This effect leads to observable differences in the chemical shifts (Δδ) of the protons in the alcohol moiety of the two diastereomers. By analyzing the sign of the chemical shift difference (Δδ S-R), the absolute configuration of the chiral center in the alcohol can be reliably determined.[1][2]

A key advantage of NPA over the more common MTPA is the larger anisotropic effect of the 1-naphthyl group compared to the phenyl group in MTPA. This generally results in larger and more easily interpretable chemical shift differences (Δδ), enhancing the reliability of the configurational assignment.[1]

Experimental Protocols

Resolution of Racemic this compound

The enantiomerically pure forms of NPA, (R)-(-)-NPA and (S)-(+)-NPA, are essential for this method. If not commercially available, racemic NPA can be resolved through the formation of diastereomeric salts with a chiral amine.

Protocol: Diastereomeric Salt Resolution of Racemic NPA

-

Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or another suitable chiral amine, in the same solvent.

-